3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide - 899953-35-6

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-2501991
CAS Number: 899953-35-6
Molecular Formula: C22H22N4O2
Molecular Weight: 374.444
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamide

Compound Description: This class of compounds, specifically a series of N-((3-benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides, were investigated for their inhibitory activity on H+/K+-ATPase as potential antiulcer agents []. Quantitative Structure-Activity Relationship (QSAR) studies were conducted on 37 ligands, revealing that increasing Log D, Shadow_XZ and SC 2, while reducing Shadow_Z length, correlated with increased enzyme inhibition.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a well-known tyrosine kinase inhibitor used in leukemia treatment []. Its structure has been extensively studied, existing primarily as a piperazin-1-ium salt with various counterions. The freebase form of Imatinib exhibits an extended conformation and forms hydrogen-bonded chains through its amide, amine, and pyrimidine groups.

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: This compound, with a complex structure featuring multiple heterocycles, is a key component of specific pharmaceutical preparations [, ]. The invention focuses on the granular composition of this compound, aiming to achieve a specific ratio of its different forms (HCl Form 1, amorphous HCl, and amorphous free base) for optimal therapeutic efficacy.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

Compound Description: This group of compounds represents novel derivatives of N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and corresponding sulfonamides []. Synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline, these compounds exhibited promising antimicrobial activities.

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, commonly found in drug-resistant chronic myeloid leukemia (CML) []. Its design features a carbon-carbon triple bond linker, crucial for bypassing the steric hindrance imposed by the Ile315 mutation.

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024 serves as a critical intermediate in the synthesis of Imatinib []. Its preparation involves a multistep synthesis starting from 4-methyl-2-nitro-aniline.

N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

Compound Description: ABBV-075/Mivebresib is a potent, orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor []. Its development focused on achieving a bidentate interaction with a critical asparagine residue within the BET bromodomain.

3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzamide (Ponatinib)

Compound Description: Ponatinib, a potent BCR-ABL kinase inhibitor, exists in various salt forms, including its hydrobromide salt (Ponatinib Hydrobromide) []. This compound demonstrates potent therapeutic activity in treating chronic myeloid leukemia, even in cases with the T315I mutation.

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound is a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), which are promising targets for anti-inflammatory drugs [].

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide (Nilotinib)

Compound Description: Nilotinib, a potent tyrosine kinase inhibitor, exists in various crystalline and amorphous forms, including its hydrochloride salt [, , , , , , ]. Specifically, the nanosize weakly crystalline modification of Nilotinib hydrochloride monohydrate exhibits enhanced solubility compared to the existing modification A []. This improved solubility translates to faster absorption and higher bioavailability.

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound is explored for its potential in treating various conditions, including undifferentiated thyroid carcinoma and seminomas [, , ]. It acts as a PDGF receptor tyrosine kinase inhibitor and shows promise in treating hypertension and hypertension-induced diseases when combined with antihypertensive agents []. It's also investigated for treating AngII-mediated diseases [].

N-(2-(Phenyl)-4-oxothiazolidin-3-yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide Derivatives

Compound Description: This series of pyrimidine derivatives, synthesized from 2-nitrobenzaldehyde, ethyl acetoacetate, and urea, demonstrate significant biological potential, particularly as antibacterial agents against various Gram-positive and Gram-negative bacteria and fungi []. They also exhibit potential in vitro against the human breast cancer cell line (MCF-7).

Polyimides (PIs) containing N-(4-(di(1H-indole-3-yl)methyl)phenyl) moieties

Compound Description: These polymers, synthesized using a diamine monomer with an indole unit, exhibit excellent solubility in organic solvents and form flexible, strong films []. They demonstrate good thermal stability, with glass transition temperatures ranging from 223–264°C and 10% weight loss at 372°C in nitrogen.

AKE-72 (3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, including the imatinib-resistant T315I mutant []. Designed based on a previously reported indazole, AKE-72 exhibits exceptional potency against both wild-type and mutated BCR-ABL.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: This novel hybrid ring system, comprising thiazole and oxadiazole rings, displays significant antibacterial activities []. Developed through a two-step strategy involving the cyclization of hydrazide derivatives, these compounds exhibit moderate to significant antioxidant activities.

N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide Derivatives

Compound Description: These derivatives serve as novel intermediates in Imatinib synthesis []. Their preparation offers a cost-effective and efficient alternative to traditional methods, utilizing readily available starting materials and a simplified synthetic route.

N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino)propanamide

Compound Description: This compound, synthesized via halogenated hydrocarbon amination, exhibits a unique three-dimensional structure stabilized by weak hydrogen bonds []. Notably, it displays anti-Mycobacterium phlei 1180 activity.

tert-butyl N-methyl-N-[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate Copper(II) Complex

Compound Description: This coordination polymer is formed by reacting copper(II) dichloride with a ligand containing carbamate, benzothiazole, triazole, and pyridine moieties []. This complex highlights the ability of copper(II) to coordinate with multiple nitrogen-containing heterocycles.

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: In this compound, the piperazine ring adopts a chair conformation, and weak intermolecular C—H⋯π interactions influence its crystal structure [].

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This complex molecule, characterized by a central eight-membered ring deviating from the ideal boat conformation, forms a three-dimensional network in its crystal structure through C(ar)—H⋯O hydrogen bonds [].

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide Salts

Compound Description: This compound forms various molecular salts, including (D)-tartrate, (L)-tartrate, succinate, and malonate, showing potential for treating tumors [, ]. These salts offer improved solubility and bioavailability compared to the parent compound.

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791, a potent and selective 5-HT2A receptor inverse agonist, effectively inhibits serotonin-amplified human platelet aggregation [, ]. Its development targeted arterial thrombosis treatment, exhibiting favorable pharmacological properties and oral bioavailability.

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is an allosteric antagonist of the cannabinoid CB1 receptor []. It exhibits a unique mechanism of action, modulating CB1 receptor signaling by binding to an allosteric site.

rac-2-(1,3-Dioxo-isoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

Compound Description: This compound, synthesized via desoxychlorination and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione, represents a novel substance class characterized by two double-bonded nitrogen atoms to a central sulfur atom [, ].

3-[3H] 1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ-GluN2B-5)

Compound Description: [3H]-JNJ-GluN2B-5 is a highly selective radioligand for GluN2B-containing NMDA receptors []. Its high affinity and selectivity make it a valuable tool for studying the anatomical distribution and function of GluN2B receptors in the brain.

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor with a unique hinge-binding mode []. It exhibits strong antiproliferative activity against CML and GISTs cancer cell lines.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound, synthesized via a microwave-assisted reaction, features a pyrazolo[3,4-b]pyridine system with intermolecular hydrogen bonds influencing its crystal packing [].

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This class of compounds is synthesized via the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides []. Their reactivity with hydrogen halides and thiocyanate ions is governed by steric factors.

Properties

CAS Number

899953-35-6

Product Name

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

IUPAC Name

3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C22H22N4O2

Molecular Weight

374.444

InChI

InChI=1S/C22H22N4O2/c1-16-4-2-6-18(14-16)22(27)23-19-7-3-5-17(15-19)20-8-9-21(25-24-20)26-10-12-28-13-11-26/h2-9,14-15H,10-13H2,1H3,(H,23,27)

InChI Key

NYRLOIZSKHTEQN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.